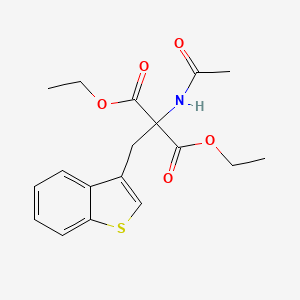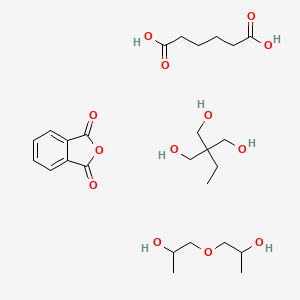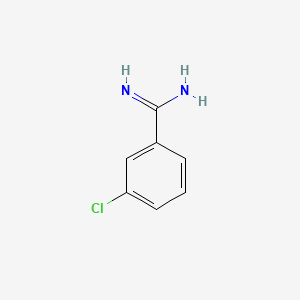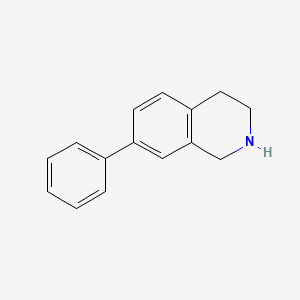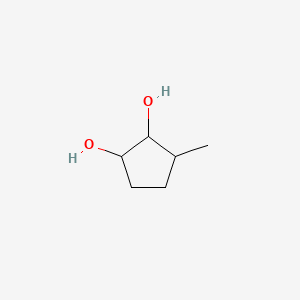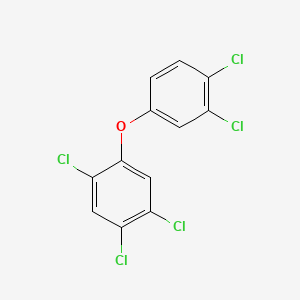![molecular formula C14H23N3O B1596683 1-Amino-3-[4-(4-metoxifenil)piperazin-1-il]propano CAS No. 40255-50-3](/img/structure/B1596683.png)
1-Amino-3-[4-(4-metoxifenil)piperazin-1-il]propano
Descripción general
Descripción
“3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine” is a chemical compound with the CAS Number: 40255-50-3 . It has a molecular weight of 249.36 and its molecular formula is C14H23N3O . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23N3O/c1-18-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,7-12,15H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Farmacología: Investigación de Agentes Antifúngicos
En la investigación farmacológica, este compuesto ha sido estudiado por sus potenciales propiedades antifúngicas. Los estudios han demostrado una actividad moderada contra ciertas cepas de Candida albicans y Candida glabrata, lo que indica su potencial como compuesto principal para el desarrollo de nuevos medicamentos antifúngicos .
Investigación Médica: Estudios de Neurotransmisores
“1-Amino-3-[4-(4-metoxifenil)piperazin-1-il]propano” se ha encontrado que inhibe la recaptación e induce la liberación de neurotransmisores monoaminérgicos in vitro. Este mecanismo es similar al de ciertas anfetaminas, lo que sugiere posibles aplicaciones de investigación en la comprensión del abuso de drogas y el desarrollo de tratamientos para trastornos relacionados .
Síntesis Química: Intermediario Orgánico
Este compuesto sirve como precursor en la síntesis orgánica. Se utiliza para la preparación de varias amidas mediante la reacción con los correspondientes cloruros de carbonilo. Esta aplicación es crucial en la síntesis de moléculas orgánicas complejas, que pueden tener diversas aplicaciones industriales y farmacéuticas .
Investigación Bioquímica: Inducción de Apoptosis
Los estudios bioquímicos han utilizado este compuesto para investigar su papel en la inducción de apoptosis en líneas celulares cancerosas. Por ejemplo, se ha utilizado para estudiar la apoptosis de las células BT-474, proporcionando información sobre los mecanismos de la muerte celular programada y posibles aplicaciones terapéuticas para el tratamiento del cáncer .
Ciencia de Materiales: Propiedades Ópticas No Lineales
El compuesto ha sido investigado por sus propiedades ópticas no lineales. El valor de la primera hiperpolarizabilidad sugiere que tiene un potencial significativo en el campo de la ciencia de materiales, particularmente en el desarrollo de nuevos materiales para aplicaciones ópticas .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various proteins and enzymes
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Given that similar compounds have been found to interact with various proteins and enzymes , it is likely that this compound could affect multiple pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Similar compounds have been found to have various biological activities . The specific effects of this compound would depend on its targets and mode of action.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine for laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of various neurotransmitter systems. However, there are some limitations to using 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine, as it can be toxic in high doses and can cause side effects such as nausea, vomiting, and dizziness.
Direcciones Futuras
Given its potential therapeutic applications and its ability to modulate the activity of several neurotransmitter systems, 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine has a great potential for further research. Possible future directions include the development of new synthesis methods, further exploration of its potential therapeutic applications, and further exploration of its effects on various neurotransmitter systems. In addition, further research could be conducted to explore the potential for 3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-1-amine to be used as a drug delivery system, as well as its potential to be used in combination with other drugs to enhance therapeutic effects.
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H314, H332, H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-18-14-5-3-13(4-6-14)17-11-9-16(10-12-17)8-2-7-15/h3-6H,2,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYFECUKHCCEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366942 | |
| Record name | 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40255-50-3 | |
| Record name | 3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



